

understanding the biological activity of UK-5099

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Compound of Interest				
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An In-Depth Technical Guide to the Biological Activity of UK-5099

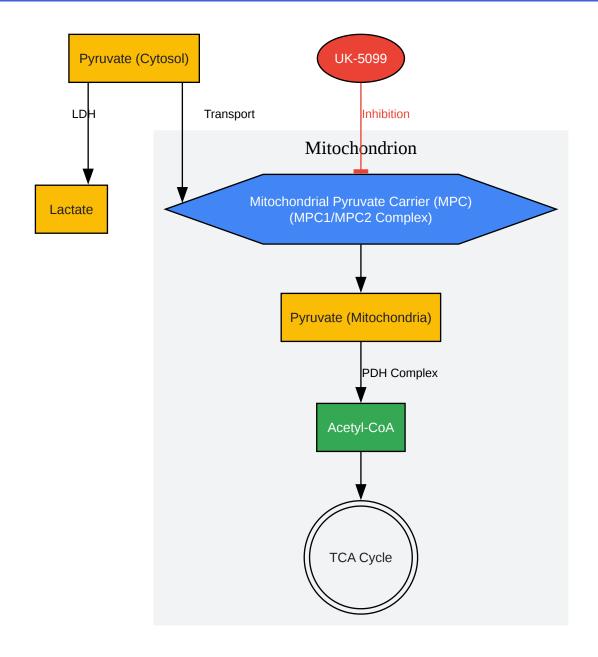
Introduction

UK-5099, also known as PF-1005023, is a potent and specific small-molecule inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3] As a derivative of α-cyanocinnamate, it serves as a critical tool for investigating the metabolic role of mitochondrial pyruvate transport.[4][5] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[6] This transport is a pivotal step linking glycolysis to mitochondrial oxidative phosphorylation (OXPHOS). By blocking this gatekeeper, **UK-5099** forces a profound metabolic reprogramming in cells, making it an invaluable compound for studying cancer metabolism, stem cell biology, and various metabolic disorders.[6][7]

Core Mechanism of Action

The primary mechanism of action of **UK-5099** is the direct inhibition of the mitochondrial pyruvate carrier. The MPC is a heterodimer composed of MPC1 and MPC2 subunits, which together form the channel for pyruvate entry into the mitochondria.[6] **UK-5099** is understood to act as a non-competitive inhibitor that covalently modifies a thiol group on the carrier, thereby blocking pyruvate transport.[4][6] This blockade prevents pyruvate from being converted to acetyl-CoA by the pyruvate dehydrogenase complex within the mitochondria, effectively uncoupling glycolysis from the tricarboxylic acid (TCA) cycle.





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Caption: Mechanism of UK-5099 inhibiting the Mitochondrial Pyruvate Carrier (MPC).

Quantitative Data on Inhibitory Activity

The potency of **UK-5099** has been quantified across various models and systems. The following tables summarize the key inhibitory concentrations (IC50) and inhibition constants (Ki).

Table 1: IC50 Values of UK-5099



Parameter	System/Tissue	IC50 Value	Reference
Pyruvate- dependent O ₂ Consumption	Rat Heart Mitochondria	50 nM	[1][3][5]

| Pyruvate Transport Inhibition | Human MPC1L/MPC2 | 52.6 ± 8.3 nM |[8] |

Table 2: Ki Values of UK-5099

Parameter	Organism/Tissue	Ki Value	Reference
Pyruvate Transport Inhibition	Rat Liver Mitochondria	0.1–0.2 μΜ	[2]

| Pyruvate Carrier Inhibition | Trypanosoma brucei | 49 μM |[2][9][10] |

Biological Activities and Cellular Consequences

Inhibition of the MPC by **UK-5099** triggers a cascade of metabolic and cellular changes.

Metabolic Reprogramming: The Warburg Effect

By preventing pyruvate's entry into the mitochondria, **UK-5099** forces cells to rely more heavily on anaerobic pathways, even in the presence of oxygen—a phenomenon known as the Warburg effect or aerobic glycolysis.[6][7]

- Decreased Oxidative Phosphorylation (OXPHOS): UK-5099 treatment leads to a significant reduction in the oxygen consumption rate (OCR).[1][6]
- Reduced ATP Production: Consequently, mitochondrial ATP synthesis is attenuated.[1][6]
- Increased Glycolysis and Lactate Production: To compensate for the energy deficit, cells upregulate glycolysis. This results in increased glucose consumption and a significant rise in the production and excretion of lactate.[6][7]



 Altered TCA Cycle Fueling: With pyruvate entry blocked, cells may adapt by using alternative substrates, such as glutamine, to fuel the TCA cycle.[11]

Effects on Cancer Cells

The metabolic shift induced by **UK-5099** has profound implications for cancer biology.

- Inhibition of Proliferation and Cell Cycle Arrest: **UK-5099** has been shown to suppress the proliferation of cancer cells, such as the prostate cancer cell line LNCaP, and can arrest the cell cycle at the G1/G0 phase.[9][12]
- Induction of Stem-like Properties: Paradoxically, the metabolic reprogramming can enhance
 cancer cell "stemness."[6] LNCaP cells treated with UK-5099 show a higher proportion of the
 "side population" (a feature of stem-like cells) and increased expression of stemness
 markers like Oct3/4 and Nanog.[1][6]
- Chemoresistance: This shift towards a stem-like, glycolytic phenotype is often associated with increased resistance to chemotherapeutic agents like cisplatin.[2][6][13]
- Increased Invasion: In esophageal squamous cancer cells, MPC inhibition by UK-5099 was linked to a significant increase in cell migration and invasion.[7]

Neuroprotective Effects

In neuronal models, MPC inhibition shows protective effects against excitotoxicity. By forcing neurons to oxidize alternative fuels like glutamate, **UK-5099** can lower the intracellular glutamate pool.[11] This reduces the amount of glutamate released during de-energization, thereby limiting the excitotoxic cascade.[11]

Experimental Protocols

The study of **UK-5099** involves a range of bioenergetic and cellular assays. Below are detailed methodologies for key experiments.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)



This protocol assesses the impact of **UK-5099** on cellular oxygen consumption rate (OCR), a direct measure of mitochondrial respiration.

- Cell Seeding: Plate cells (e.g., LNCaP, macrophages) in a Seahorse XF culture plate at an optimized density and allow them to adhere overnight.
- Inhibitor Preparation: Prepare stock solutions of **UK-5099** and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF assay medium.
- Assay Procedure:
 - One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the cells in a non-CO₂ incubator.
 - Load the prepared inhibitors into the appropriate ports of the sensor cartridge.
 - Calibrate the Seahorse XF Analyzer.
 - Measure the basal OCR.
 - Sequentially inject UK-5099 to measure its direct effect, followed by oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and a mix of rotenone/antimycin A (to shut down mitochondrial respiration).
- Data Analysis: Analyze the changes in OCR following each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A significant drop in OCR after UK-5099 injection indicates effective MPC inhibition.

Lactate Production Assay

This assay quantifies the shift towards glycolysis by measuring lactate efflux.

- Cell Culture and Treatment: Culture cells to a desired confluency and treat with UK-5099 (e.g., 10 μM) or a vehicle control for a specified period (e.g., 24-48 hours).
- Sample Collection: Collect the cell culture medium.



- Lactate Measurement: Use a commercial lactate assay kit (e.g., EnzyChrome™).
 - Add a small volume of the collected medium to a 96-well plate.
 - Prepare a standard curve using the provided lactate standards.
 - Add the kit's reaction mix, which typically contains lactate dehydrogenase and a probe, to all wells.
 - Incubate for the recommended time at room temperature, protected from light.
 - Measure the absorbance or fluorescence at the specified wavelength using a plate reader.
- Data Analysis: Calculate the lactate concentration in the samples by comparing their readings to the standard curve. Normalize the results to cell number or total protein content.
 A significant increase in lactate in UK-5099-treated cells indicates enhanced glycolysis.[6][7]

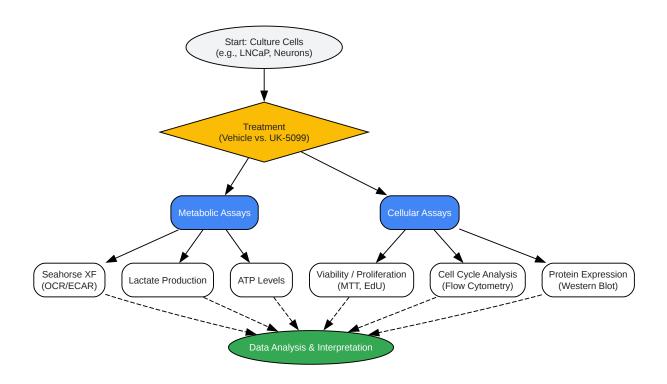
Cell Viability and Proliferation Assay (e.g., MTT or EdU)

This protocol assesses the effect of **UK-5099** on cell growth.

- Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
- Treatment: Treat cells with various concentrations of UK-5099 to determine the IC50, or with a fixed concentration over a time course (e.g., 1-5 days).[12][14]
- Proliferation Measurement (EdU Assay):
 - Add EdU (5-ethynyl-2´-deoxyuridine), a nucleoside analog of thymidine, to the cell culture and incubate to allow its incorporation into newly synthesized DNA.
 - Fix and permeabilize the cells.
 - Add a reaction cocktail containing a fluorescent dye (e.g., Alexa Fluor) that uses a click chemistry reaction to bind to the EdU.
 - Counterstain nuclei with DAPI or Hoechst.



- Image the plate using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of proliferating (EdU-positive) cells.[14]
- Data Analysis: Compare the proliferation rates or viability between control and UK-5099treated groups.



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Caption: General experimental workflow for assessing the effects of **UK-5099**.

Off-Target Effects and Considerations

While **UK-5099** is a highly specific MPC inhibitor, especially at nanomolar to low micromolar concentrations, off-target effects have been reported. At higher concentrations, **UK-5099** can also inhibit monocarboxylate transporters (MCTs) which are responsible for transporting lactate and pyruvate across the plasma membrane.[1][2] Furthermore, some studies suggest that at



concentrations above 25 μ M, **UK-5099** can inhibit inflammatory responses in macrophages through mechanisms independent of MPC, potentially by impairing glutamate oxidation and HIF-1 α stabilization.[15] Therefore, it is crucial to use the lowest effective concentration possible and to consider potential off-target effects when interpreting data from experiments using high doses of **UK-5099**.

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